

# An In-Depth Technical Guide to the Physicochemical Characteristics of Ferrous Calcium Citrate

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## Compound of Interest

Compound Name: Ferrous calcium citrate

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## Introduction: The Significance of Ferrous Calcium Citrate in Drug Development

**Ferrous calcium citrate** is a unique dual-nutrient compound that holds significant promise in the pharmaceutical and nutraceutical industries. It is primarily utilized for the treatment and prevention of iron deficiency anemia, particularly in populations where concurrent calcium supplementation is beneficial, such as pregnant women.<sup>[1]</sup> The chelation of ferrous iron with both calcium and citrate ions is thought to enhance its stability and bioavailability compared to conventional iron salts.<sup>[1]</sup> This guide provides a comprehensive overview of the physicochemical characteristics of **ferrous calcium citrate**, offering researchers, scientists, and drug development professionals a foundational understanding of its synthesis, properties, and analytical characterization.

## Molecular Structure and Identification

**Ferrous calcium citrate** is a complex salt with the molecular formula C12H10Ca2FeO14 and a molecular weight of approximately 514.20 g/mol. Its chemical structure involves the coordination of ferrous iron (Fe<sup>2+</sup>) and calcium (Ca<sup>2+</sup>) ions with citrate anions. The citrate ion, being a tricarboxylic acid with a hydroxyl group, can form multiple coordination bonds, leading to a stable chelate structure.

Key Identifiers:

Parameter	Value	Reference
CAS Number	7600-56-8	
Molecular Formula	C12H10Ca2FeO14	
Molecular Weight	514.20 g/mol	
Synonyms	Calcium ferrous citrate, Ferrocal, Rarical	[2]

## Synthesis and Manufacturing Considerations

The synthesis of **ferrous calcium citrate** typically involves the reaction of a calcium salt of citric acid with a source of ferrous iron. A common method involves the preparation of mono-calcium citrate followed by its reaction with metallic iron.[3]

## Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of **ferrous calcium citrate**.

### Step-by-Step Experimental Protocol (Proposed)

- Preparation of Mono-Calcium Citrate:
  - Dissolve a stoichiometric amount of citric acid in purified water with gentle heating.
  - Slowly add an equimolar amount of calcium carbonate to the citric acid solution under constant stirring. The reaction is complete when effervescence ceases.
  - The resulting solution contains mono-calcium citrate.
- Formation of **Ferrous Calcium Citrate** Complex:
  - To the mono-calcium citrate solution, add finely powdered metallic iron.
  - Heat the mixture and stir for a specified period to facilitate the reaction and formation of the **ferrous calcium citrate** complex, which will precipitate out of the solution.[3]
- Isolation and Purification:

- Cool the reaction mixture and isolate the precipitated solid by filtration.
- Wash the filter cake thoroughly with purified water to remove unreacted starting materials and soluble impurities.
- A subsequent wash with a water-miscible organic solvent, such as isopropanol, can aid in drying.[3]
- Drying:
  - Dry the purified product at room temperature in a desiccator under atmospheric pressure to obtain a crystalline powder.[3]

Causality Behind Experimental Choices:

- The use of metallic iron as the ferrous source is a cost-effective and direct method.
- The precipitation of the complex from the reaction mixture drives the reaction to completion.
- Washing with water and a volatile organic solvent ensures the removal of impurities and facilitates efficient drying without excessive heat, which could promote oxidation.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **ferrous calcium citrate** is critical for formulation development and predicting its *in vivo* behavior.

## Solubility Profile

The solubility of **ferrous calcium citrate** is a key determinant of its absorption. While specific quantitative data for **ferrous calcium citrate** is not readily available in the literature, the solubility of its components provides some insight. Calcium citrate is sparingly soluble in water, and its solubility is pH-dependent.[4][5]

Proposed Experimental Protocol for Solubility Determination:

- Preparation of Media: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and purified water.

- Equilibrium Solubility Measurement:
  - Add an excess amount of **ferrous calcium citrate** to each medium in sealed containers.
  - Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Filter the samples and analyze the filtrate for the concentration of ferrous iron and calcium using a validated analytical method such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

## Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) influence its stability, dissolution rate, and manufacturability.

Key Solid-State Characterization Techniques:

Technique	Information Obtained
Powder X-Ray Diffraction (PXRD)	Crystalline structure, polymorphism, and phase purity. <a href="#">[6]</a>
Differential Scanning Calorimetry (DSC)	Thermal transitions such as melting, crystallization, and glass transition. <a href="#">[6]</a>
Thermogravimetric Analysis (TGA)	Thermal stability, moisture content, and presence of solvates. <a href="#">[6]</a>

Proposed Experimental Workflow for Solid-State Characterization:

Caption: Experimental workflow for solid-state characterization.

## Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and potency of **ferrous calcium citrate**.

## Identification

- A. Reaction with Mercuric Sulfate and Potassium Permanganate: A white precipitate is formed upon heating a solution of the substance with mercuric sulfate and potassium permanganate, indicating the presence of citrate.[\[7\]](#)
- B. Formation of Calcium Oxalate: Ignition of the sample followed by dissolution of the residue in acetic acid and addition of ammonium oxalate yields a white precipitate of calcium oxalate, confirming the presence of calcium.[\[7\]](#)

## Assay of Ferrous Iron and Calcium

A validated assay method is crucial for determining the potency of the API.

Proposed Titrimetric Assay for Calcium (based on Calcium Citrate USP monograph):

- Sample Preparation: Accurately weigh and dissolve the dried sample in dilute hydrochloric acid.[\[2\]](#)[\[8\]](#)
- Titration:
  - Add a known excess of 0.05 M disodium edetate (EDTA) to the sample solution.
  - Add sodium hydroxide to adjust the pH and hydroxy naphthol blue as an indicator.
  - Titrate the excess EDTA with a standardized calcium solution to a blue endpoint.[\[2\]](#)[\[8\]](#)

Proposed HPLC-UV Method for Ferrous Iron (conceptual):

While a specific HPLC method for **ferrous calcium citrate** is not published, a method could be developed based on the analysis of other ferrous salts.

- Chromatographic Conditions:
  - Column: A reversed-phase C18 column.
  - Mobile Phase: A suitable buffer system, potentially with an ion-pairing agent, to achieve good peak shape and retention.

- Detection: UV detection at an appropriate wavelength.
- Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

## Impurity Profiling

Impurity profiling is essential for ensuring the safety of the drug substance.

Potential Impurities:

- Ferric Iron: Oxidation of ferrous iron.
- Unreacted Starting Materials: Citric acid, calcium salts.
- Degradation Products: Arising from instability under stress conditions.

Analytical Techniques for Impurity Profiling:

Technique	Application
High-Performance Liquid Chromatography (HPLC)	Separation and quantification of organic impurities and degradation products.[10]
Gas Chromatography (GC)	Analysis of residual solvents.
Inductively Coupled Plasma (ICP-MS/OES)	Determination of elemental impurities.

## Stability Profile

The stability of **ferrous calcium citrate** is a critical quality attribute. A patent suggests that the hydrated complex is stable to air oxidation at room temperature for at least six months, but dehydration can lead to auto-oxidation.[3]

## Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

### Recommended Stress Conditions:

- Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.
- Oxidation: Exposure to hydrogen peroxide.
- Thermal Degradation: Heating the solid sample at elevated temperatures.
- Photostability: Exposure to light as per ICH Q1B guidelines.

## ICH Stability Testing

Formal stability studies should be conducted under long-term and accelerated conditions as per ICH Q1A(R2) guidelines to establish a re-test period.

Study	Storage Condition	Minimum Duration
Long-term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

## Bioavailability and Absorption Mechanisms

**Ferrous calcium citrate** is reported to have good bioavailability.<sup>[1]</sup> One proposed mechanism is that after administration, it dissociates into calcium citrate and iron. The calcium citrate can then bind to phytates and phosphates in food, reducing their inhibitory effect on iron absorption.<sup>[4]</sup>

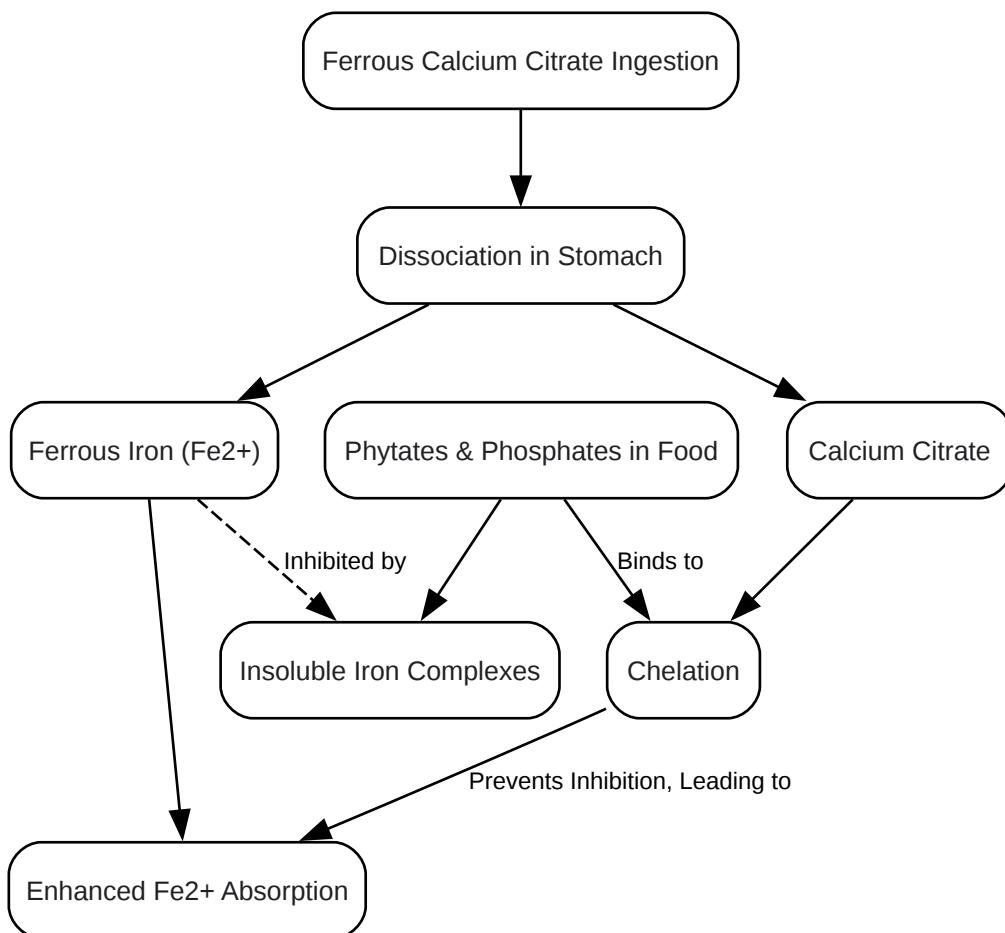
## In Vitro Permeability Studies (Proposed)

The Caco-2 cell monolayer model is a well-established in vitro tool for predicting the intestinal absorption of drugs and nutrients.<sup>[13][14][15]</sup>

## Proposed Caco-2 Permeability Assay:

- Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
- Transport Study:
  - Add **ferrous calcium citrate** to the apical (AP) side of the monolayer.
  - At various time points, sample the basolateral (BL) side and analyze for iron concentration.
  - The apparent permeability coefficient (Papp) can be calculated to estimate the rate of transport across the intestinal barrier.

## Logical Relationship in Bioavailability Enhancement:



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Caption: Proposed mechanism for enhanced bioavailability of **ferrous calcium citrate**.

## Conclusion

**Ferrous calcium citrate** presents a compelling option for iron supplementation, potentially offering enhanced stability and bioavailability. This guide has provided a comprehensive framework for its physicochemical characterization, from synthesis to biological relevance. While some data has been extrapolated from related compounds due to a lack of specific published studies on **ferrous calcium citrate**, the proposed experimental protocols and workflows offer a robust starting point for researchers and drug development professionals. Further investigation into the specific quantitative properties and in vivo performance of this promising compound is warranted.

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